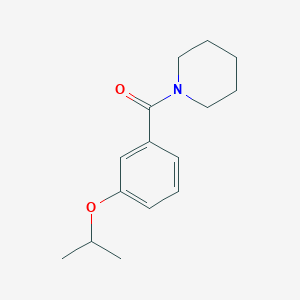
1-(3-isopropoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxybenzoyl)piperidine, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1-(3-isopropoxybenzoyl)piperidine is not fully understood, but it is believed to act through the modulation of several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(3-isopropoxybenzoyl)piperidine has been shown to enhance GABAergic neurotransmission, which is responsible for inhibiting neuronal activity, and to inhibit glutamatergic neurotransmission, which is responsible for excitatory neuronal activity.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)piperidine has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and serotonin. 1-(3-isopropoxybenzoyl)piperidine has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
実験室実験の利点と制限
1-(3-isopropoxybenzoyl)piperidine has several advantages for lab experiments, including its low toxicity profile and well-tolerated nature in animal studies. However, its limited solubility in water and other solvents can pose challenges for its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3-isopropoxybenzoyl)piperidine. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential as a drug lead compound for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)piperidine and its biochemical and physiological effects.
合成法
The synthesis of 1-(3-isopropoxybenzoyl)piperidine can be achieved through several methods, including the reaction between 3-isopropoxybenzoyl chloride and piperidine in the presence of a base or the reaction between 3-isopropoxybenzoyl chloride and piperidine in the presence of a catalyst. The yield and purity of the synthesized compound can be optimized by varying the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
1-(3-isopropoxybenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. 1-(3-isopropoxybenzoyl)piperidine has also been studied for its potential as a drug lead compound for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
piperidin-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-7-13(11-14)15(17)16-9-4-3-5-10-16/h6-8,11-12H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYZYBAXRJOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl[3-(propan-2-yloxy)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5297063.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)
![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
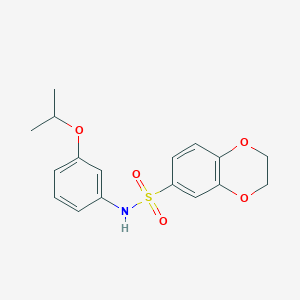
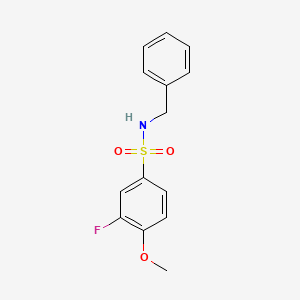


![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
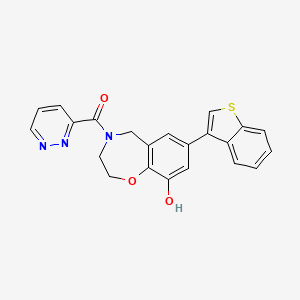
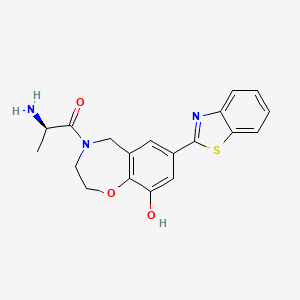
![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)